Octyl gallate

Catalog No.
S571920
CAS No.
1034-01-1
M.F
C15H22O5
M. Wt
282.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyl gallate

CAS Number

1034-01-1

Product Name

Octyl gallate

IUPAC Name

octyl 3,4,5-trihydroxybenzoate

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

InChI

InChI=1S/C15H22O5/c1-2-3-4-5-6-7-8-20-15(19)11-9-12(16)14(18)13(17)10-11/h9-10,16-18H,2-8H2,1H3

InChI Key

NRPKURNSADTHLJ-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O

Solubility

Insoluble in water, freely soluble in ethanol, ether and propane-1,2-diol
0.036 mg/mL at 20 °C

Synonyms

3,4,5-trihydroxybenzoic acid octyl ester, octyl gallate, octyl gallate dihydrate

Canonical SMILES

CCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O

Antioxidant Properties

One of the most studied aspects of OG is its antioxidant activity. OG acts by scavenging free radicals, preventing them from damaging cells and tissues. This property makes OG a potential candidate in research related to:

  • Neurodegenerative diseases: Studies suggest OG may protect neurons from oxidative stress, potentially aiding research in Alzheimer's and Parkinson's disease .
  • Cancer prevention: OG's ability to neutralize free radicals is being explored in the context of cancer prevention, although further research is needed to establish its efficacy .

Antibacterial and Antifungal Properties

Recent research suggests OG possesses antibacterial and antifungal properties. Studies have shown its effectiveness against:

  • Streptococcus mutans: This bacterium is a major contributor to dental caries. OG's ability to disrupt biofilm formation and inhibit its growth makes it a potential candidate for research in the development of novel anti-caries agents .
  • Wood-decaying fungi: OG shows promise as an environmentally friendly wood preservative due to its ability to inhibit the growth of fungi that degrade wood .

Octyl gallate is an ester formed from the reaction of 1-octanol and gallic acid. It is recognized as a food additive, categorized under the E number E311, primarily used for its antioxidant properties. This compound appears as a white powder with a characteristic odor, exhibiting very low solubility in water but good solubility in alcohol and fats, such as lard, at a concentration of 1.1% . Its chemical structure can be represented as C15H26O5, indicating the presence of three hydroxyl groups from the gallic acid moiety.

As an Antioxidant:

The primary mechanism of action for OG lies in its antioxidant activity. The gallic acid moiety with its hydroxyl groups readily donates a hydrogen atom to free radicals, terminating the chain reaction responsible for fat oxidation and food spoilage.

Other Potential Mechanisms:

Limited research suggests OG might exhibit antifungal and antibacterial properties by disrupting microbial cell membranes []. Additionally, it may inhibit specific enzymes like soybean lipoxygenase, potentially impacting biological processes [].

While generally considered safe for consumption in approved amounts, some potential hazards are associated with OG:

  • Toxicity: High doses may cause stomach irritation or allergic reactions in sensitive individuals.
  • Flammability: Limited data exists, but as an organic compound, OG is likely combustible.
  • Reactivity: Can undergo hydrolysis under strong acidic or alkaline conditions [].
Typical of phenolic compounds. It can undergo oxidation and hydrolysis, particularly under conditions that promote these processes. The antioxidant mechanism involves scavenging free radicals and chelating metal ions, which can catalyze oxidative degradation in food products . Additionally, studies have shown that octyl gallate can react with acrolein during thermal processing, indicating its potential role in reducing harmful compounds in edible oils .

Octyl gallate can be synthesized through several methods, primarily involving the esterification of gallic acid with 1-octanol. One efficient method involves using a catalyst to facilitate the reaction while minimizing by-products. A notable synthesis method reported involves neutralizing reactants, followed by washing and crystallization to obtain pure octyl gallate . This method emphasizes the importance of controlling reaction conditions to enhance yield and purity.

Octyl gallate is utilized across various industries due to its antioxidant properties. Its applications include:

  • Food Industry: As an antioxidant and preservative in products like margarine and peanut butter.
  • Cosmetics: Found in skin lotions, shampoos, and deodorants to enhance product stability.
  • Pharmaceuticals: Used in formulations to prevent oxidative degradation of active ingredients .

Octyl gallate shares structural similarities with other alkyl gallates, which are esters derived from gallic acid. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Properties
Propyl gallateSimilar ester linkageWidely studied for safety; commonly used as a food additive
Butylated hydroxytolueneDifferent structureKnown for strong antioxidant properties but more controversial regarding safety
Butylated hydroxyanisoleDifferent structureCommonly used in food preservation; has potential health concerns

Uniqueness of Octyl Gallate: Octyl gallate's longer alkyl chain enhances its lipophilicity compared to propyl gallate, potentially increasing its effectiveness as an antioxidant in fatty food matrices. Its unique interaction profile with specific reactive species sets it apart from other similar compounds.

Physical Description

White to creamy-white odourless solid
Solid

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

282.14672380 g/mol

Monoisotopic Mass

282.14672380 g/mol

Heavy Atom Count

20

LogP

3.66 (LogP)
3.66

Melting Point

Between 99 °C and 102 °C after drying at 90 °C for six hours
94 - 95 °C

UNII

079IIA2811

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin]

MeSH Pharmacological Classification

Food Preservatives

Pictograms

Irritant

Irritant

Other CAS

1034-01-1

Wikipedia

Octyl_gallate

Use Classification

Food additives
Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes

General Manufacturing Information

Benzoic acid, 3,4,5-trihydroxy-, octyl ester: ACTIVE

Dates

Modify: 2023-08-15

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